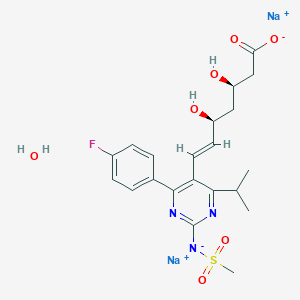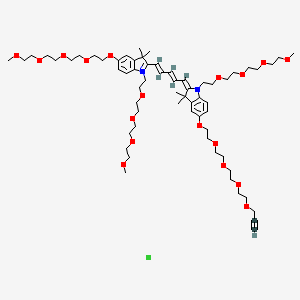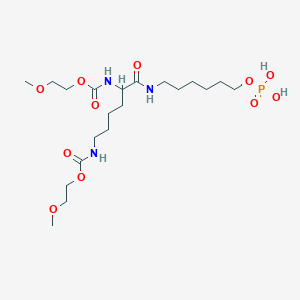
N-desmethyl Rosuvastatin sodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-desmethyl Rosuvastatin sodium salt hydrate is an active metabolite of the HMG-CoA reductase inhibitor Rosuvastatin. N-desmethyl Rosuvastatin is formed when Rosuvastatin undergoes demethylation, primarily by the cytochrome P450 (CYP) isoform CYP2C9 and to a lesser extent by CYP2C19 and CYP3A4.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
N-desmethyl Rosuvastatin sodium salt hydrate, a derivative of Rosuvastatin, exhibits significant cardiovascular benefits. It is noted for its high efficacy in improving lipid profiles, which is crucial for cardiovascular primary and secondary prevention. Beyond its cholesterol-lowering actions, it possesses anti-inflammatory, antioxidant, and antithrombotic properties, making it a vital tool in the fight against cardiovascular diseases. Additionally, it has shown promising results in slowing the progression of atherosclerosis within the artery wall, which is associated with reduced cardiovascular events in high-risk patients. However, it's important to note that it did not demonstrate an overall benefit in terms of survival in patients with heart failure, but it might benefit certain subgroups based on specific clinical or biochemical markers (Cortese et al., 2016), (Hu & Tomlinson, 2013).
Pharmacological and Pharmacokinetic Profile
Rosuvastatin, including its derivative, is recognized for its unique pharmacologic and pharmacokinetic properties. It has additional enzyme-binding interactions that result in tighter binding and substantial active transport into hepatocytes, making it highly effective in lowering low-density lipoprotein (LDL) cholesterol. It also exhibits a hydrophilic nature with poor penetration in extrahepatic tissue, low potential for cytochrome P450 drug interactions, and flexibility in dosing time, which can be either in the morning or night. This distinct pharmacological profile positions Rosuvastatin as a novel and unique treatment option for hyperlipidemia (White, 2002).
Atherosclerosis Management
Rosuvastatin demonstrates significant potency in reducing circulating LDL cholesterol levels, which is instrumental in managing and preventing atherosclerosis. It has been shown to delay the progression of carotid atherosclerosis and induce significant regression of atherosclerosis in patients with established coronary heart disease. Moreover, its favorable balance of effects on atherogenic and protective lipoproteins, combined with its pleiotropic effects, contributes to its efficacy in atherosclerosis management (Keating & Robinson, 2008).
Safety and Clinical Effectiveness
While Rosuvastatin is well-tolerated and shares the adverse effects common to statins, it stands out due to its potent LDL cholesterol-lowering action and potential favorable effects on high-density lipoprotein (HDL), non-HDL-C, triglycerides, and the apolipoprotein B: A1 ratio. These properties may translate to better cardiovascular outcomes, positioning Rosuvastatin as a clinically effective option for managing dyslipidemia. Nonetheless, it's essential to approach its application with caution due to the need for more data from trials examining the effects on cardiovascular endpoints (Soran & Durrington, 2008).
Propiedades
Nombre del producto |
N-desmethyl Rosuvastatin sodium salt hydrate |
|---|---|
Fórmula molecular |
C42H52F2N6Na2O13S2 |
Peso molecular |
997.0 |
Nombre IUPAC |
disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C21H26FN3O6S.2Na.H2O/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;;1H2/q;2*+1;/p-2/b9-8+;;;/t15-,16-;;;/m1.../s1 |
Clave InChI |
YIAPWJZVDLSKPL-HTAYYFEJSA-L |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.O.[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-desmethyl Rosuvastatin sodium salt hydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)

![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)